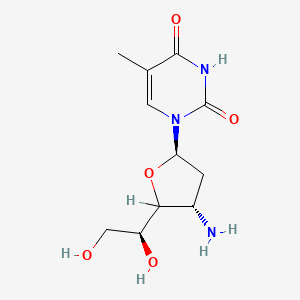
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- typically involves the reaction of a germanium precursor with appropriate organic ligandsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced germanium species.
Substitution: Nucleophilic substitution reactions are common, where the amino or thio groups can be replaced by other nucleophiles under appropriate conditions.
Complexation: The compound can form complexes with various metal ions, which can be useful in catalysis and materials science.
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used as catalysts in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its ability to interact with biomolecules and its potential use in drug delivery systems.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with cellular components and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions and proteins, altering their activity and function. In biological systems, it can induce oxidative stress and disrupt cellular processes, leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but its ability to form stable complexes with biomolecules is a key factor in its activity .
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-((3-aminopropyl)amino)ethyl)thio)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound contains silicon instead of germanium and has similar structural properties but different reactivity and applications.
2,8,9-Trioxa-5-aza-1-borabicyclo(3.3.3)undecane: This boron-containing compound has unique properties and is used in different chemical and biological applications.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane:
These similar compounds highlight the versatility of the germatrane structure and its potential for various scientific and industrial applications.
Properties
CAS No. |
124187-02-6 |
|---|---|
Molecular Formula |
C11H25GeN3O3S |
Molecular Weight |
352.03 g/mol |
IUPAC Name |
N'-[2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H25GeN3O3S/c13-2-1-3-14-4-11-19-12-16-8-5-15(6-9-17-12)7-10-18-12/h14H,1-11,13H2 |
InChI Key |
QNYSPEWIAPEDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)SCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



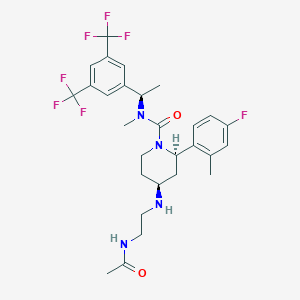
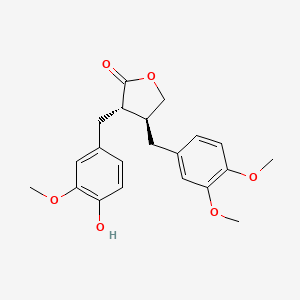
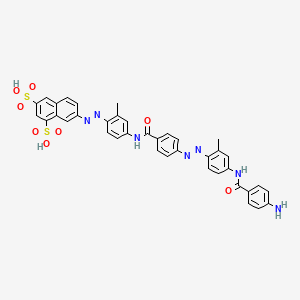
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
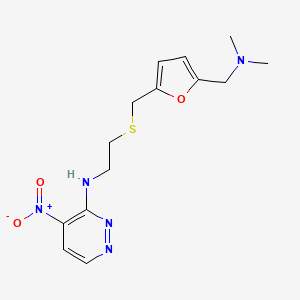
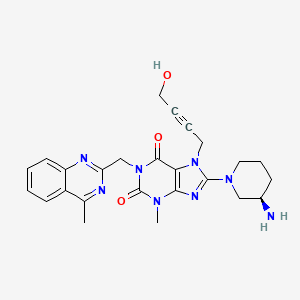
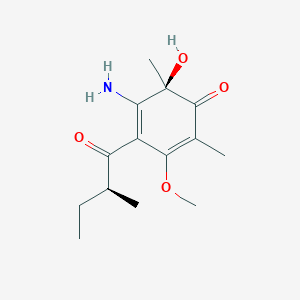


![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
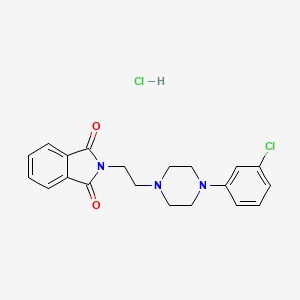
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
